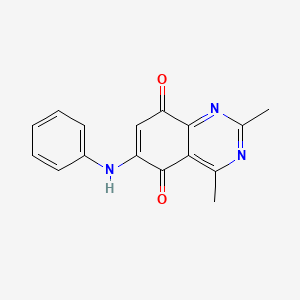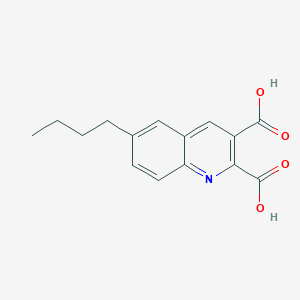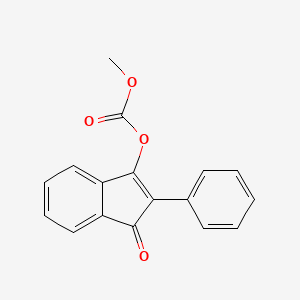![molecular formula C16H21FN2O B11846478 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorine atom, a spiro[indene-piperidine] core, and an N-methylacetamide group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[indene-1,4’-piperidine] core is synthesized through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
N-Methylation: The N-methylacetamide group is introduced through a nucleophilic substitution reaction using methyl iodide and acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), Potassium fluoride (KF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluorine atom and N-methylacetamide group also contribute to the compound’s overall pharmacological profile by influencing its lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- 6-Fluoro-2,3-dihydrospiro[1H-indene-1,4’-piperidine]
- tert-Butyl 6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
Uniqueness
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide is unique due to the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C16H21FN2O |
|---|---|
Peso molecular |
276.35 g/mol |
Nombre IUPAC |
2-(5-fluorospiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C16H21FN2O/c1-18-15(20)8-11-10-16(4-6-19-7-5-16)14-9-12(17)2-3-13(11)14/h2-3,9,11,19H,4-8,10H2,1H3,(H,18,20) |
Clave InChI |
VGGQDDIHNLZUCN-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CC1CC2(CCNCC2)C3=C1C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)


![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)









